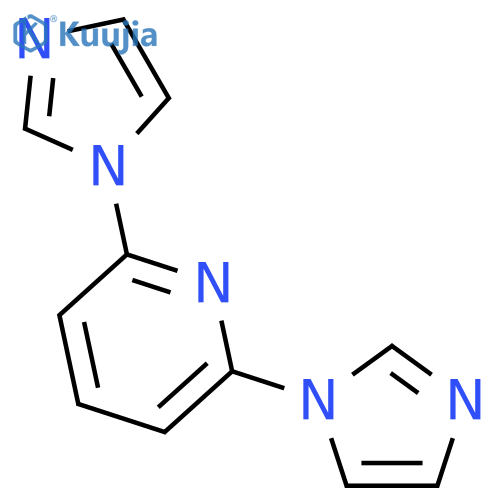Cas no 39242-17-6 (2,6-Di(1H-imidazol-1-yl)pyridine)

39242-17-6 structure
商品名:2,6-Di(1H-imidazol-1-yl)pyridine
2,6-Di(1H-imidazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Di(1H-imidazol-1-yl)pyridine
- 2,6-bis(1-imidazoly)pyridine
- 2,6-di(imidazol-1-yl)pyridine
- 2,6-bis(imidazol-1-yl)pyridine
- 2,6-Di-1H-imidazol-1-ylpyridine
- 2,6-bis(1H-imidazol-1-yl)pyridine
- 2,6-Di(1H-imidazol-1-yl) pyridine
- 2,6-Bis(1H-imidazole-1-yl)pyridine
- Pyridine, 2,6-di-1H-imidazol-1-yl-
- AK142280
- AX8282143
- ST24038786
- 39242-17-6
- DTXSID00477758
- AKOS022174935
- 2,6-Bis(1-imidazolyl)pyridine
- AS-75513
- A873679
- CS-0110415
- D97566
- YSWG576
- MFCD23103190
- SCHEMBL10066877
-
- MDL: MFCD23103190
- インチ: 1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H
- InChIKey: RCULXUVDZWMPAS-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=NC([H])=C1[H])C1C([H])=C([H])C([H])=C(N=1)N1C([H])=NC([H])=C1[H]
計算された属性
- せいみつぶんしりょう: 211.085795g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 211.085795g/mol
- 単一同位体質量: 211.085795g/mol
- 水素結合トポロジー分子極性表面積: 48.5Ų
- 重原子数: 16
- 複雑さ: 212
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 48.53
2,6-Di(1H-imidazol-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181055-5g |
2,6-Bis(1-imidazolyl)pyridine |
39242-17-6 | 98% | 5g |
¥1947.00 | 2024-05-15 | |
| Ambeed | A717628-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
$71.0 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56045-250mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 250mg |
¥125.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV048-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
677.0CNY | 2021-08-04 | |
| Cooke Chemical | BD9991531-100mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 100mg |
RMB 48.00 | 2025-02-21 | |
| Chemenu | CM171668-5g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98%+ | 5g |
$*** | 2023-05-30 | |
| Alichem | A029188435-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
$344.40 | 2023-09-02 | |
| Cooke Chemical | BD9991531-250mg |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 250mg |
RMB 94.40 | 2025-02-21 | |
| Aaron | AR00CN5D-1g |
2,6-bis(1-iMidazoly)pyridine |
39242-17-6 | 98% | 1g |
$35.00 | 2025-02-11 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML575638-1g |
2,6-Di(1H-imidazol-1-yl)pyridine |
39242-17-6 | 98% | 1g |
¥600 | 2023-11-08 |
2,6-Di(1H-imidazol-1-yl)pyridine 関連文献
-
1. Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-openingJia Shang,Brett M. Rambo,Xiang Hao,Jun-Feng Xiang,Han-Yuan Gong,Jonathan L. Sessler Chem. Sci. 2016 7 4148
-
Han-Yuan Gong,Feng Tang,Brett M. Rambo,Rui Cao,Jun-Feng Xiang,Jonathan L. Sessler Chem. Commun. 2015 51 1795
-
Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097
-
Ala'aeddeen Swidan,P. Blake J. St. Onge,Justin F. Binder,Riccardo Suter,Neil Burford,Charles L. B. Macdonald Dalton Trans. 2019 48 7835
-
Xiaofan Ji,Mehroz Ahmed,Lingliang Long,Niveen M. Khashab,Feihe Huang,Jonathan L. Sessler Chem. Soc. Rev. 2019 48 2682
39242-17-6 (2,6-Di(1H-imidazol-1-yl)pyridine) 関連製品
- 114834-06-9(Pyrimidine,4-(1H-imidazol-1-yl)-6-methoxy-)
- 177648-99-6(3,6-Di(1H-imidazol-1-yl)pyridazine)
- 7164-98-9(1-phenylimidazole)
- 32570-88-0(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine)
- 50966-74-0(2-(1H-Pyrrol-1-yl)pyridine)
- 1001659-25-1(N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide)
- 18346-07-1(7H-Purine,7-(2-pyridinyl)-)
- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)
- 935547-73-2(5-(1H-Imidazol-1-yl)-2-pyridinamine)
- 183552-82-1(Pyrimidine,4-(1H-imidazol-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:39242-17-6)2,6-Di(1H-imidazol-1-yl)pyridine

清らかである:99%
はかる:5g
価格 ($):302.0